4-bromo-5-chloropyridin-3-amine hydrochloride
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Overview
Description
4-bromo-5-chloropyridin-3-amine hydrochloride is a heterocyclic compound with the molecular formula C5H4BrClN2·HCl. It is a derivative of pyridine, characterized by the presence of bromine and chlorine atoms at the 4 and 5 positions, respectively, and an amine group at the 3 position. This compound is commonly used in various chemical and pharmaceutical research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-chloropyridin-3-amine hydrochloride typically involves the halogenation of pyridine derivatives. One common method includes the reaction of 4-amino-5-bromo-2-chloropyridine with hydrochloric acid to form the hydrochloride salt . The reaction is carried out under controlled temperature conditions to ensure the selective halogenation and amination of the pyridine ring.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar halogenation and amination reactions. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-chloropyridin-3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are used under reflux conditions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in pharmaceutical and chemical research .
Scientific Research Applications
4-bromo-5-chloropyridin-3-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-bromo-5-chloropyridin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-bromo-2-chloropyridine
- 5-chloropyridin-3-amine
- 4,5-dichloropyridin-3-amine
- 3-amino-5-chloropicolinamide
Uniqueness
4-bromo-5-chloropyridin-3-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .
Properties
CAS No. |
2624140-90-3 |
---|---|
Molecular Formula |
C5H5BrCl2N2 |
Molecular Weight |
243.9 |
Purity |
95 |
Origin of Product |
United States |
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